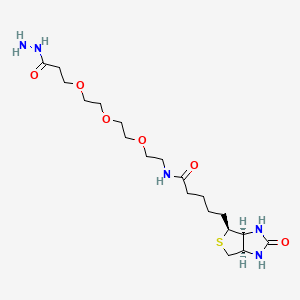

Biotin-PEG3-Hydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent. It is primarily used to label glycoproteins and other carbohydrate-containing compounds that have oxidizable sugars or aldehydes. The hydrazine moiety in Biotin-PEG3-hydrazide reacts with an aldehyde to form semi-permanent hydrazone bonds . This compound combines the high specificity of biotin with the chemical reactivity of hydrazide, making it a valuable tool in various biochemical applications.

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-hydrazide has a wide range of applications in scientific research:

Chemistry: Used for biotinylation of various molecules, facilitating their detection and purification.

Biology: Employed in labeling glycoproteins and other carbohydrate-containing compounds for studying cellular processes.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of biotinylated products for various industrial applications .

Biochemische Analyse

Biochemical Properties

Biotin-PEG3-Hydrazide reacts with aldehydes at pH 4 to 6 . This property allows it to be used to label glycoproteins and other carbohydrate-containing compounds that have oxidizable sugars or aldehydes . It can also be used to biotinylate carboxyl groups .

Molecular Mechanism

The molecular mechanism of Biotin-PEG3-Hydrazide involves the reaction of the hydrazine moiety with an aldehyde to form semi-permanent hydrazone bonds . This allows it to attach to biomolecules containing aldehyde groups, such as oxidized sugars and glycoproteins .

Temporal Effects in Laboratory Settings

The stability and degradation of Biotin-PEG3-Hydrazide in laboratory settings are not specified in the available literature. It is soluble in DMSO and has limited solubility in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-hydrazide involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The process typically includes the following steps:

- Activation of biotin with a suitable activating agent.

- Conjugation of the activated biotin with a PEG spacer.

- Introduction of the hydrazide group to the PEG spacer.

Industrial Production Methods: Industrial production of Biotin-PEG3-hydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation: Biotin-PEG3-hydrazide can undergo oxidation reactions, particularly at the hydrazide moiety.

Substitution: The hydrazide group can react with aldehydes to form hydrazone bonds.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazine moiety reacts with aldehydes to form these bonds, which are semi-permanent and stable under physiological conditions. This mechanism allows for the specific labeling of glycoproteins and other carbohydrate-containing compounds .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG4-hydrazide: Similar to Biotin-PEG3-hydrazide but with a longer PEG spacer, providing increased hydrophilicity.

Biotin-PEG2-hydrazide: Has a shorter PEG spacer, which may affect its solubility and reactivity.

Uniqueness: Biotin-PEG3-hydrazide is unique due to its optimal PEG spacer length, which balances hydrophilicity and reactivity. This makes it particularly suitable for a wide range of biotinylation applications .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSZDYSRRYIJV-MPGHIAIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)